N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine
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Overview
Description
N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine typically involves the reaction of 4-bromobenzyl bromide with 2-methylpropane-1,2-diamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds and pharmaceuticals.
Uniqueness
N1-(4-Bromophenyl)-2-methylpropane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-N-(4-bromophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,13H,7,12H2,1-2H3 |
InChI Key |
ZGDUOVVGLMXUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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